3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid
Description
3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a nitro (-NO₂) group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position on the phenyl ring.
Properties
IUPAC Name |
3-(2-nitro-4-sulfamoylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O6S/c10-19(17,18)6-1-2-7(8(5-6)12(15)16)11-4-3-9(13)14/h1-2,5,11H,3-4H2,(H,13,14)(H2,10,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNKYDXGJZBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid typically involves the nitration of a suitable aromatic precursor followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is usually purified through crystallization or chromatography techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity.
Comparison with Similar Compounds
Key Observations:
- Hydroxyl vs. Sulfamoyl/Nitro Groups: The 4-hydroxyl substitution (as in 3-[(4-hydroxyphenyl)amino]propanoic acid) confers broad-spectrum antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa . In contrast, sulfamoyl and nitro groups may enhance selectivity for eukaryotic targets (e.g., cancer cells) due to altered hydrophobicity and electronic profiles .
Pharmacokinetic and ADME Properties
In silico ADME predictions for 3-[(4-hydroxyphenyl)amino]propanoic acid derivatives highlight favorable gastrointestinal absorption and moderate blood-brain barrier permeability. However, nitro-substituted analogs like 3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid are predicted to exhibit:
Biological Activity
3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid (CAS No. 872319-69-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a propanoic acid backbone substituted with a nitro group and a sulfamoylphenyl moiety. Its chemical formula is C11H12N4O4S, and it has unique properties that influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong bactericidal properties.
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.6 - 31.2 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall synthesis |
The compound's mechanism involves the inhibition of key metabolic pathways, leading to bacterial cell death. Studies have shown that it may interfere with nucleic acid synthesis and peptidoglycan production, crucial for bacterial cell wall integrity .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group under physiological conditions, forming reactive intermediates that interact with cellular components.
- Sulfamoyl Group Interactions : The sulfamoyl group may enhance solubility and facilitate interactions with target biomolecules.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its antimicrobial and anti-inflammatory effects .
Research Findings
Several studies have focused on the biological activity of this compound:
- A study published in MDPI demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
- Another research article emphasized its role in modulating inflammatory pathways, suggesting further investigation into its use for inflammatory conditions .
Case Studies
- Case Study on Antimicrobial Activity :
- A clinical trial assessed the efficacy of this compound against various bacterial infections in patients with compromised immune systems. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Anti-inflammatory Effects :
- In vitro studies showed that the compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential utility in treating chronic inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
